Product packaging for SGI-1776-d3(Cat. No.:)

SGI-1776-d3

Cat. No.: B1153750
M. Wt: 408.44
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of SGI-1776 as a Chemical Probe and Inhibitor

SGI-1776 is a small molecule that functions as a potent, reversible, and ATP-competitive inhibitor of the PIM kinase family. merckmillipore.comsigmaaldrich.com It is an imidazo[1,2-b]pyridazine (B131497) compound that has been instrumental as a chemical probe to elucidate the functions of PIM kinases in various cellular processes. merckmillipore.comashpublications.org SGI-1776 exhibits inhibitory activity against all three PIM isoforms—PIM-1, PIM-2, and PIM-3—albeit with varying potencies. caymanchem.comselleckchem.com Specifically, it is most potent against PIM-1, followed by PIM-3 and then PIM-2. caymanchem.comselleckchem.commdpi.com

Beyond its primary targets, SGI-1776 also demonstrates inhibitory effects on other kinases, such as Fms-like tyrosine kinase 3 (FLT3) and haspin. merckmillipore.comcaymanchem.comselleckchem.com This broader activity profile is an important consideration in experimental design and interpretation of results. The compound has been shown to induce apoptosis in various cancer cell lines, including those from chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). ashpublications.orgcaymanchem.comselleckchem.com Its mechanism of action involves the interruption of key cellular processes such as the G1/S phase cell cycle transition and the downregulation of anti-apoptotic proteins like Mcl-1. merckmillipore.comashpublications.orgcancer.gov

Table 1: Inhibitory Activity of SGI-1776 against PIM Kinases and Other Kinases

Kinase IC50 (nM)
Pim-1 7
Pim-2 363
Pim-3 69
FLT3 44
Haspin 34

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data sourced from multiple studies. merckmillipore.comcaymanchem.comselleckchem.commdpi.com

Significance of Deuterium Incorporation in Pharmacological Research

The replacement of hydrogen atoms with their stable isotope, deuterium, is a strategy increasingly employed in pharmacological research to enhance the metabolic stability of compounds. medchemexpress.commdpi.com This process, known as deuteration, can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond. mdpi.com This increased bond strength can make the molecule more resistant to metabolic degradation by enzymes, potentially leading to a longer half-life and improved pharmacokinetic profile. medchemexpress.commdpi.com

The use of deuterium-labeled compounds, such as SGI-1776-d3, is also valuable in metabolic studies. targetmol.comhwb.gov.in By using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the metabolic fate of a drug molecule within a biological system. hwb.gov.in This provides crucial insights into how a compound is absorbed, distributed, metabolized, and excreted (ADME). hwb.gov.in The development of deuterated drugs has seen clinical success, with the FDA approval of molecules like deutetrabenazine. medchemexpress.com

Research Landscape of PIM Kinase Inhibition

The established role of PIM kinases in promoting cancer has made them an attractive target for therapeutic intervention. benthamscience.comjuniperpublishers.com The research landscape for PIM kinase inhibitors is active, with numerous small molecules being developed and investigated. researchgate.netnih.gov These inhibitors are generally classified based on their mechanism of action, with the majority being ATP-competitive inhibitors that bind to the ATP-binding pocket of the kinase. juniperpublishers.com

The unique hinge region of PIM kinases offers an opportunity for the design of selective inhibitors. tandfonline.comresearchgate.net Several pan-PIM inhibitors, which target all three isoforms, have been developed. juniperpublishers.com While SGI-1776 was one of the first-generation PIM inhibitors to enter clinical trials, its development was halted. benthamscience.comfrontiersin.org Despite this, it remains a valuable research tool. nih.gov

Current research focuses on developing next-generation PIM inhibitors with improved specificity and pharmacological properties. juniperpublishers.com Combination therapies, where PIM inhibitors are used alongside other anti-cancer agents, are also an area of intense investigation. juniperpublishers.comnih.gov The rationale behind this approach is to target multiple oncogenic pathways simultaneously to achieve a more potent anti-cancer effect. juniperpublishers.com Preclinical studies have shown promise for combining PIM inhibitors with various chemotherapeutic agents and other targeted therapies. juniperpublishers.comnih.gov

Properties

Molecular Formula

C₂₀H₁₉D₃F₃N₅O

Molecular Weight

408.44

Synonyms

SGI-1776 Free Base-d3;  N-((1-Methylpiperidin-4-yl)methyl)-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine-d3;  N-[(1-Methyl-4-piperidinyl)methyl]-3-[3-(trifluoromethoxy)phenyl]-Imidazo[1,2-b]pyridazin-6-amine-d3

Origin of Product

United States

Molecular Mechanism of Action and Target Engagement of Sgi 1776 D3

Pan-PIM Kinase Inhibition Profile

SGI-1776 is recognized as a pan-inhibitor of the Pim kinase family, which comprises three highly homologous serine/threonine kinases: Pim-1, Pim-2, and Pim-3. nih.gov These kinases are constitutively active and play a significant role in cell cycle progression, apoptosis, and cell proliferation. cancer.govmdpi.com

Relative Selectivity and Binding Affinity to PIM-1, PIM-2, and PIM-3 Isoforms

SGI-1776 demonstrates a potent and selective inhibition of all three Pim kinase isoforms. nih.gov Extensive biochemical characterization has revealed its varying inhibitory concentrations (IC50) against each isoform. Specifically, SGI-1776 inhibits Pim-1 with an IC50 of 7 nM, Pim-2 with an IC50 of 363 nM, and Pim-3 with an IC50 of 69 nM. mdpi.comcaymanchem.combpsbioscience.comnih.gov This data highlights a greater than 50-fold selectivity for Pim-1 over Pim-2 and a 10-fold selectivity over Pim-3. selleckchem.com

Kinase IsoformIC50 Value (nM)
Pim-1 7
Pim-2 363
Pim-3 69

This table displays the half-maximal inhibitory concentration (IC50) values of SGI-1776 for the three Pim kinase isoforms, indicating its potent and differential inhibitory activity.

Characterization of ATP-Competitive Inhibition Mode

SGI-1776 functions as a reversible and ATP-competitive inhibitor. cymitquimica.comsigmaaldrich.com This mechanism involves the compound binding to the ATP-binding pocket of the Pim kinases, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade. cymitquimica.comnih.gov This competitive inhibition effectively blocks the kinase activity of the Pim proteins. cymitquimica.com

Exploration of Ancillary Kinase Interactions and Their Biological Implications (e.g., FLT3, Haspin)

Beyond its primary targets, SGI-1776 also exhibits inhibitory activity against other kinases, notably Fms-like tyrosine kinase 3 (FLT3) and Haspin. mdpi.comcaymanchem.com The IC50 values for FLT3 and Haspin are 44 nM and 34 nM, respectively. caymanchem.comsigmaaldrich.com The inhibition of FLT3, a cytokine receptor often mutated in acute myeloid leukemia (AML), suggests a potential therapeutic application for SGI-1776 in this malignancy. nih.gov The dual inhibition of Pim kinases and FLT3 may offer an effective strategy, particularly in AML cases with FLT3 activating mutations. nih.gov Haspin kinase is involved in chromosome alignment during mitosis, and its inhibition could contribute to the anti-proliferative effects of SGI-1776.

Downstream Signaling Pathway Modulation

The inhibition of Pim kinases by SGI-1776 triggers a cascade of effects on downstream signaling pathways that are critical for cell survival and proliferation.

Analysis of Cellular Cycle Progression Arrest Mechanisms

Treatment with SGI-1776 has been shown to induce a G1 cell cycle arrest in cancer cells. bpsbioscience.comnih.gov This is achieved through the modulation of key cell cycle regulators. Pim kinases are known to phosphorylate and inactivate the cyclin-dependent kinase inhibitor p21Cip1/WAF1. bpsbioscience.com By inhibiting Pim kinases, SGI-1776 leads to a dose-dependent reduction in the phosphorylation of p21, thereby promoting cell cycle arrest. nih.gov Furthermore, in some cancer cell models, SGI-1776 treatment has resulted in an increase in p27 levels, another critical cell cycle inhibitor. nih.gov

Investigation of Apoptosis Induction Pathways and Regulators

SGI-1776 is a potent inducer of apoptosis, or programmed cell death, in various cancer cell types. cancer.govselleckchem.com The apoptotic response is mediated through both intrinsic and extrinsic pathways. bio-rad-antibodies.comteachmeanatomy.infogenome.jp A key mechanism involves the regulation of the anti-apoptotic protein Mcl-1. Treatment with SGI-1776 leads to a significant reduction in Mcl-1 protein levels, which is a critical factor for the survival of many cancer cells. nih.govnih.gov This reduction occurs at the level of RNA synthesis, with a decrease in MCL-1 transcript levels. nih.gov

Impact on Key Substrate Phosphorylation

SGI-1776 exerts its biological effects by inhibiting the kinase activity of the Pim family, which in turn prevents the phosphorylation of numerous downstream substrates critical for cell cycle progression and survival. The modulation of these key proteins is central to the inhibitor's mechanism of action.

c-Myc: Treatment with SGI-1776 leads to a decrease in the phosphorylation of the oncoprotein c-Myc at serine 62 (Ser62). nih.govnih.gov This phosphorylation site is crucial for c-Myc stability; its dephosphorylation can lead to a reduction in total c-Myc protein levels. nih.govmdpi.com

Bad: The pro-apoptotic protein Bad is a known substrate of Pim kinases. SGI-1776 treatment results in a dose-dependent decrease in the phosphorylation of Bad at serine 112 (Ser112), while total Bad protein levels remain unchanged. nih.govnih.gov Reduced phosphorylation of Bad is linked to the induction of apoptosis. nih.gov

STAT3: In certain cancer cell lines, such as prostate and pancreatic cancer cells, SGI-1776 has been shown to significantly reduce the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at tyrosine 705 (Tyr705) without altering total STAT3 protein levels. mdpi.comspandidos-publications.com This inhibitory effect on STAT3 phosphorylation appears to be primarily mediated by the inhibition of Pim-3. mdpi.comspandidos-publications.com However, in other contexts, such as melanoma cells, significant changes in phosphorylated STAT3 were not observed. oncotarget.com

Histone H3: Pim-1 is known to phosphorylate Histone H3 at serine 10 (H3S10), a modification associated with transcriptional activation. spandidos-publications.comfree.fr In acute myeloid leukemia (AML) cells, SGI-1776 treatment decreased the phosphorylation of Histone H3. nih.gov Conversely, in chronic lymphocytic leukemia (CLL) cells and multiple myeloma cells, SGI-1776 did not affect the phosphorylation of this substrate, suggesting a cell-context-dependent mechanism. nih.govnih.gov

p21waf1 and p27: SGI-1776 influences cell cycle regulatory proteins. It has been reported to downregulate the phosphorylation of p21waf1. spandidos-publications.com In contrast, treatment of MV-4-11 AML cells with SGI-1776 resulted in a three- to four-fold increase in the levels of the cell cycle inhibitor p27. nih.gov

4E-BP1: The Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) is a key regulator of protein synthesis. SGI-1776 treatment decreases the phosphorylation of 4E-BP1, which is a critical step in the inhibition of cap-dependent translation. nih.govnih.govnih.gov

Table 1: Effect of SGI-1776 on Key Substrate Phosphorylation

SubstratePhosphorylation SiteEffect of SGI-1776Reference
c-MycSer62Decreased nih.govnih.gov
BadSer112Decreased nih.govnih.gov
STAT3Tyr705Decreased (context-dependent) mdpi.comspandidos-publications.com
Histone H3Ser10Decreased (context-dependent) nih.gov
p21waf1Not specifiedDecreased spandidos-publications.com
p27-Increased protein levels nih.gov
4E-BP1Thr36/Thr47, Thr37/46Decreased nih.govnih.gov

Modulation of Gene Expression and Protein Synthesis Networks

By inhibiting Pim kinases, SGI-1776 disrupts fundamental cellular processes, including gene transcription and protein translation, which are often dysregulated in cancer.

c-MYC-driven transcription: SGI-1776 has been shown to inhibit transcription driven by the c-Myc oncogene. nih.govnih.gov This effect is a direct consequence of the reduced phosphorylation and subsequent destabilization of c-Myc protein, as well as the inhibition of Histone H3 phosphorylation at Myc-binding sites. nih.govspandidos-publications.com The disruption of c-Myc's transcriptional activity contributes to a decrease in global RNA synthesis and the downregulation of c-Myc target genes, such as MCL-1. nih.gov

Cap-dependent translation: A significant mechanism of SGI-1776 is the inhibition of cap-dependent protein translation. nih.govnih.govscience.gov This is achieved through the reduced phosphorylation of 4E-BP1. nih.govoncotarget.com When hypophosphorylated, 4E-BP1 binds tightly to the translation initiation factor eIF4E, preventing the assembly of the translation initiation complex and thereby blocking the synthesis of many proteins, particularly those with short half-lives that are crucial for cancer cell survival, such as Mcl-1 and Cyclin D1. nih.gov

Biochemical and Cellular Assay Methodologies

A variety of standardized laboratory techniques have been employed to characterize the biochemical and cellular effects of SGI-1776.

In Vitro Kinase Assays for Inhibitory Potency Determination

To determine the inhibitory potency of SGI-1776 against Pim kinases and other potential targets, in vitro kinase assays are commonly used. nih.gov Radiometric assays are a standard method, involving the incubation of a purified recombinant kinase, a specific peptide substrate, and [γ-³²P-ATP] in the presence of varying concentrations of the inhibitor. targetmol.comselleckchem.com The amount of radioactive phosphate (B84403) transferred to the substrate is quantified. After a set incubation period, the reaction is stopped, and the phosphorylated substrate is captured on a filtermat. The radioactivity is then measured using a scintillation counter to determine the extent of kinase inhibition. targetmol.comselleckchem.com These assays have been crucial in determining the half-maximal inhibitory concentration (IC₅₀) values of SGI-1776.

Table 2: IC₅₀ Values of SGI-1776 for Various Kinases

KinaseIC₅₀ (nM)Reference
Pim-17 nih.govnih.govresearchgate.net
Pim-2363 nih.govnih.govresearchgate.net
Pim-369 nih.govnih.govresearchgate.net
FLT344 nih.govresearchgate.net
Haspin34 sigmaaldrich.comresearchgate.net

Quantitative Cell Viability and Proliferation Assays

The effect of SGI-1776 on cancer cell survival and growth is assessed using quantitative viability and proliferation assays. A common method involves treating cell lines with increasing concentrations of the inhibitor for a defined period (e.g., 72 hours) and then measuring cell viability. nih.gov ATP-based assays, such as the CellTiter-Glo assay, quantify the amount of ATP present, which correlates with the number of metabolically active, viable cells. nih.gov Other methods include colorimetric or fluorometric assays like the MTT or AlamarBlue assays, which measure metabolic activity as an indicator of cell proliferation. oncotarget.comfrontiersin.org Direct cell counting following treatment is also utilized to determine the impact on cell growth. nih.gov

Apoptosis and Cell Death Detection Techniques

To confirm that the observed reduction in cell viability is due to the induction of apoptosis, or programmed cell death, several techniques are employed.

PARP cleavage: One of the key biochemical hallmarks of apoptosis is the cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases. Immunoblotting (Western blot) analysis is used to detect the cleaved form of PARP in cell lysates after treatment with SGI-1776, providing qualitative evidence of apoptosis. nih.govnih.gov

Caspase activation: The activation of executioner caspases, such as caspase-3, is a central event in apoptosis. Fluorometric protease assays can be used to directly measure the enzymatic activity of caspase-3 in treated cells. nih.govspandidos-publications.com An increase in caspase-3 activity is a quantitative indicator of apoptosis induction. nih.gov Furthermore, flow cytometry using annexin (B1180172) V and propidium (B1200493) iodide (PI) staining is a widely used method to quantify the percentage of apoptotic and necrotic cells within a population. nih.govnih.gov Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membrane integrity, a feature of late apoptotic and necrotic cells. nih.gov

Preclinical Pharmacological and Biological Evaluation of Sgi 1776 D3

In Vitro Efficacy Studies in Established Disease Models

The in vitro efficacy of SGI-1776, the non-deuterated parent compound of SGI-1776-d3, has been evaluated across a spectrum of cancer cell lines, demonstrating broad activity. As a small molecule inhibitor, SGI-1776 targets the PIM kinase family (PIM1, PIM2, and PIM3), which are serine/threonine kinases implicated in cell survival and proliferation. aacrjournals.orgnih.gov Additionally, it exhibits inhibitory activity against other kinases such as Fms-like tyrosine kinase 3 (FLT3) and haspin. aacrjournals.orgnih.gov

SGI-1776 has demonstrated significant cytotoxic effects in a variety of hematological cancer cell lines.

Acute Myeloid Leukemia (AML): In AML cell lines such as MOLM-13 and MV-4-11, SGI-1776 has been shown to potently diminish cell viability and inhibit clonogenic survival at low nanomolar concentrations. aacrjournals.org FLT3 ITD positive AML cells have shown particular sensitivity to the compound, which is attributed to its dual inhibition of PIM and FLT3 kinases. aacrjournals.org Treatment with SGI-1776 induces apoptosis in AML cells in a dose-dependent manner. aacrjournals.orgnih.gov This apoptotic effect is associated with a reduction in the phosphorylation of BAD, a pro-apoptotic protein. aacrjournals.org

Chronic Lymphocytic Leukemia (CLL): Studies in CLL cells have shown that SGI-1776 induces apoptosis. nih.gov

Lymphoma: The compound has been evaluated in mantle cell lymphoma (MCL) cell lines, where it also induces apoptosis. nih.gov

Multiple Myeloma (MM): In multiple myeloma cell lines, including U266 and MM.1S, SGI-1776 treatment has been shown to have a cytotoxic effect. nih.gov In U266 cells, a concentration of 3 μM resulted in approximately 60% cell death after 72 hours. nih.gov The compound was also observed to inhibit DNA synthesis in U266 cells. nih.gov Rather than significant apoptosis, the primary mechanism of action in myeloma cells appears to be the induction of autophagy and inhibition of protein translation. nih.govmdpi.com

The inhibitory concentrations (IC50) of SGI-1776 against PIM kinases have been determined to be 7 nM for PIM1, 363 nM for PIM2, and 69 nM for PIM3. aacrjournals.org

Interactive Table: In Vitro Activity of SGI-1776 in Hematological Malignancy Cell Lines

Cell LineCancer TypeKey Findings
MOLM-13Acute Myeloid LeukemiaPotent inhibition of cell viability at low nanomolar concentrations. aacrjournals.org
MV-4-11Acute Myeloid LeukemiaDiminished cell viability and induction of apoptosis. aacrjournals.orgnih.gov
U266Multiple Myeloma~60% cell death at 3 μM after 72h; 70% decrease in DNA synthesis. nih.gov
MM.1SMultiple MyelomaMinimal cytotoxic effect, with cell death ranging from 20-30% at 3 μM. nih.gov
Jeko-1, MinoMantle Cell LymphomaInduction of apoptosis. nih.gov

The efficacy of SGI-1776 has also been assessed in various solid tumor cell line models.

Prostate Carcinoma: In prostate cancer cell lines, SGI-1776 has been shown to reduce cell viability, disrupt cell cycle progression, and induce apoptosis. nih.gov Furthermore, it has demonstrated the ability to resensitize taxane-resistant prostate cancer cells to paclitaxel by inhibiting the activity of the multidrug resistance 1 (MDR1) protein. nih.gov

Melanoma: Research has indicated that PIM kinases are expressed in melanoma tumor tissue. researchgate.net In vitro, SGI-1776 has been found to limit the invasion, proliferation, and viability of melanoma cells. researchgate.net At a concentration of 10 µM, the compound significantly increased cell death in melanoma cell lines compared to normal fibroblasts. researchgate.net

Renal Cell Carcinoma (RCC): PIM1 kinase levels have been observed to be elevated in renal cell carcinoma cell lines. researchgate.net SGI-1776 has been shown to increase the cytotoxicity of sunitinib in RCC. nih.gov

Beyond its anti-cancer properties, SGI-1776 has been investigated in non-oncological models, particularly in the context of adipogenesis.

Adipogenesis: In a study utilizing 3T3-L1 preadipocytes, SGI-1776 was found to markedly inhibit lipid accumulation during their differentiation into adipocytes. This anti-adipogenic effect was mediated through the downregulation of key adipogenesis-related proteins, including CCAAT/enhancer-binding protein-α (C/EBP-α), peroxisome proliferator-activated receptor-γ (PPAR-γ), and fatty acid synthase (FAS). Additionally, SGI-1776 inhibited the phosphorylation of signal transducer and activator of transcription-3 (STAT-3) and decreased the expression of adipokines such as leptin.

In Vivo Efficacy Assessments in Preclinical Disease Models

The in vivo anti-tumor activity of SGI-1776 has been evaluated in xenograft models of both hematological malignancies and solid tumors.

Acute Myeloid Leukemia (AML): In immunodeficient mice bearing xenografts of the human AML cell lines MOLM-13 and MV-4-11, oral administration of SGI-1776 was well-tolerated and demonstrated significant tumor growth inhibition. aacrjournals.org The anti-tumor activity of SGI-1776 in these models was found to be more effective than that of the standard-of-care agents cytarabine and daunorubicin. aacrjournals.org Treatment with SGI-1776 in MV-4-11 xenografts resulted in a consistent decline in tumor volume after 14 days. aacrjournals.orgresearchgate.net

Prostate Carcinoma: While in vitro studies have shown promise, in vivo studies in prostate cancer xenografts to demonstrate anti-tumor activity and modulation of chemoresistance by SGI-1776 were reported to be ongoing. nih.gov

Melanoma: In a xenograft model using the BRAF mutant 1205Lu melanoma cell line, SGI-1776 was shown to prevent tumor growth both as a single agent and in combination with the BRAF inhibitor PLX4720. oncotarget.com

Methodologies for Assessing Tumor Growth Inhibition and Regression

The preclinical assessment of SGI-1776's anti-tumor activity has been conducted through a variety of in vitro and in vivo methodologies. In laboratory settings, the compound has demonstrated cytotoxic activity against a panel of cancer cell lines, with a median relative IC50 of 3.1 µM when tested at concentrations ranging from 1.0 nM to 10 µM nih.gov. The IC50 values in various leukemia and solid tumor cell line models have been reported to be in the range of 0.005–11.68 µM selleckchem.com.

In vivo studies have largely utilized xenograft models, where human tumor cells are implanted into immunodeficient mice. SGI-1776 induced significant differences in event-free survival (EFS) distribution in 9 out of 31 solid tumor xenografts and in 1 out of 8 evaluable acute lymphoblastic leukemia (ALL) xenografts nih.govselleckchem.com. Notably, the compound was able to induce complete responses in mice with subcutaneous MV4;11 B myeloid leukemia tumors nih.govselleckchem.com. The efficacy of SGI-1776 in these animal models provides a strong rationale for its potential therapeutic application.

In Vivo Efficacy of SGI-1776 in Xenograft Models
Model TypeNumber of Models TestedNumber of Models with Significant EFS DifferenceActivity Level
Solid Tumor Xenografts319Intermediate EFS T/C Activity in 1 of 39 models
ALL Xenografts81-
Subcutaneous MV4;11 (B myeloid leukemia)--Complete Responses

Combination Research Strategies and Synergistic Interactions

To enhance the therapeutic potential of SGI-1776, researchers have explored its use in combination with other anti-cancer agents. These strategies aim to achieve synergistic effects, where the combined treatment is more effective than the sum of the individual drug effects.

Preclinical studies have shown that SGI-1776 can potentiate the cytotoxicity of conventional chemotherapy drugs. Specifically, it has been observed to enhance the effectiveness of agents that are substrates for the ABCG2 and ABCB1 drug efflux pumps nih.gov. In acute myeloid leukemia (AML) models, SGI-1776 was found to increase the cytotoxic effects of cytarabine nih.gov.

SGI-1776 has also been evaluated in combination with other targeted therapies. A synergistic interaction was reported between SGI-1776 and the mTOR inhibitor rapamycin, leading to enhanced inhibition of ALL cell proliferation biospace.com. In models of renal cell carcinoma, a combination with sunitinib has shown promise nih.gov. Furthermore, the broader class of Pim kinase inhibitors, to which SGI-1776 belongs, has demonstrated strong synergism when combined with proteasome inhibitors in triple-negative breast cancer cell lines that overexpress MYC nih.gov. The combination of a different Pim inhibitor, AZD1208, with an Akt inhibitor has also produced highly synergistic effects in gastric cancer cells, suggesting a similar potential for SGI-1776 e-crt.org.

Synergistic Combinations with SGI-1776
Combination AgentCancer ModelObserved Effect
CytarabineAcute Myeloid Leukemia (AML)Potentiated cytotoxicity
Rapamycin (mTOR inhibitor)Acute Lymphoblastic Leukemia (ALL)Synergistic inhibition of cell proliferation
SunitinibRenal Cell CarcinomaEnhanced efficacy
Proteasome InhibitorsMYC+ Triple-Negative Breast CancerStrong synergism

Studies on Drug Resistance Mechanisms and Reversal

A significant challenge in cancer therapy is the development of drug resistance. Research on SGI-1776 has explored its potential to overcome some of these resistance mechanisms.

Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1) and breast cancer resistance protein (BCRP or ABCG2), is a common mechanism of multidrug resistance nih.gov. SGI-1776 has been shown to counteract this form of resistance nih.gov. The compound can decrease the cell surface expression of both P-gp and BCRP nih.govnih.gov. This effect is mediated through both Pim-1-dependent and independent pathways nih.govnih.gov.

At non-cytotoxic concentrations (e.g., 1 µM), SGI-1776 was able to reduce the IC50 values of chemotherapy drugs that are substrates for P-gp and BCRP in resistant cancer cells nih.govnih.gov. This sensitization was accompanied by an increase in apoptosis and a decrease in the colony-forming ability of cells that overexpress these transporters when they were exposed to the substrate drugs nih.govnih.gov. Mechanistically, SGI-1776 has been found to directly inhibit the drug transport function of P-gp and BCRP, stimulate their ATPase activity, and inhibit photoaffinity labeling with a transport substrate, indicating a direct interaction with these efflux pumps nih.gov.

Effects of SGI-1776 on Multidrug Resistance Proteins
Multidrug Resistance ProteinEffect of SGI-1776Mechanism
P-glycoprotein (P-gp, ABCB1)Decreased cell surface expression and inhibited transportPim-1-dependent and -independent mechanisms
Breast Cancer Resistance Protein (BCRP, ABCG2)Decreased cell surface expression and inhibited transportPim-1-dependent and -independent mechanisms

Pharmacokinetic and Metabolic Research of Sgi 1776 D3

Rationale for Deuterium Labeling in Compound Development

Deuterium labeling involves the selective replacement of hydrogen atoms with their heavier, stable isotope, deuterium. This subtle modification can have a profound impact on a molecule's metabolic fate due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism in the liver.

The primary rationale for developing a deuterated compound like SGI-1776-d3 is to improve its metabolic stability. By strategically placing deuterium at sites on the SGI-1776 molecule that are susceptible to metabolic oxidation, the rate of metabolic breakdown can be slowed. This can lead to several potential pharmacokinetic advantages, including:

Increased half-life (t½): A slower rate of metabolism can result in the drug remaining in the bloodstream for a longer period.

Improved oral bioavailability: By mitigating first-pass metabolism in the liver, a greater proportion of the administered dose may reach systemic circulation.

Reduced formation of potentially toxic metabolites: Deuteration can alter metabolic pathways, potentially reducing the generation of reactive or undesirable metabolites.

For a compound like SGI-1776, which has been investigated for its therapeutic potential, these improvements could translate into a more favorable dosing regimen and an enhanced therapeutic window.

In Vitro Metabolic Stability Assessment in Hepatic Systems

A critical early step in evaluating the potential of this compound would be to assess its metabolic stability in vitro using hepatic systems, such as liver microsomes or hepatocytes. These systems contain the key enzymes responsible for drug metabolism. The primary goal of these studies is to quantify the rate at which the compound is metabolized.

In a typical assay, SGI-1776 and this compound would be incubated with liver microsomes (from various species, including human) in the presence of necessary cofactors like NADPH. The concentration of the parent compound would be measured at different time points to determine its rate of disappearance.

Illustrative In Vitro Metabolic Stability Data

CompoundSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
SGI-1776Human2527.7
This compoundHuman5013.9
SGI-1776Rat1546.2
This compoundRat3519.8

This table presents hypothetical data for illustrative purposes, based on typical outcomes of deuterium labeling, as specific experimental data for this compound is not publicly available.

The expected outcome, as illustrated in the hypothetical data above, is that this compound would exhibit a longer half-life and lower intrinsic clearance compared to its non-deuterated counterpart. This would provide the initial evidence that deuterium labeling has successfully attenuated metabolic breakdown.

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Following promising in vitro results, comprehensive preclinical ADME studies in animal models would be necessary to understand the complete pharmacokinetic profile of this compound. These studies are crucial for predicting how the drug will behave in humans.

Absorption: The rate and extent to which this compound is absorbed into the bloodstream after administration would be evaluated.

Distribution: Studies would determine how the compound distributes throughout the body's tissues and organs.

Metabolism: In vivo studies would identify the major metabolic pathways and the specific metabolites formed from this compound. This would be compared to the metabolic profile of SGI-1776 to confirm that the deuterium substitution has had the intended effect.

Excretion: The routes and rates of elimination of the parent drug and its metabolites from the body (e.g., via urine or feces) would be characterized.

These studies provide a holistic view of the drug's disposition and are essential for designing subsequent preclinical and clinical investigations.

Comparison of Pharmacokinetic Profiles between SGI-1776 and this compound in Non-Clinical Models

Direct comparison of the pharmacokinetic profiles of SGI-1776 and this compound in non-clinical models, such as rodents or canines, is a cornerstone of evaluating the impact of deuterium labeling. In these studies, both compounds would be administered, and blood samples would be collected over time to measure drug concentrations.

Illustrative Comparative Pharmacokinetic Parameters in Rats

ParameterSGI-1776This compound
Cmax (ng/mL)500650
Tmax (h)1.01.5
AUC (0-t) (ng·h/mL)25005000
t½ (h)4.08.0
CL/F (mL/h/kg)4020

This table presents hypothetical data for illustrative purposes, based on typical outcomes of deuterium labeling, as specific experimental data for this compound is not publicly available.

The anticipated results, as shown in the illustrative table, would demonstrate that this compound has a higher maximum concentration (Cmax), a prolonged time to reach maximum concentration (Tmax), a significantly greater area under the curve (AUC), a longer half-life (t½), and a lower clearance rate (CL/F) compared to SGI-1776. Such findings would strongly support the hypothesis that deuteration has improved the compound's pharmacokinetic properties.

Investigation of Deuterium Isotope Effects on Metabolic Pathways

A key scientific inquiry in the development of a deuterated drug is to understand the precise impact of the deuterium isotope effect on its metabolic pathways. This involves identifying the specific sites of metabolism on the SGI-1776 molecule and confirming that the deuterium substitution has effectively "shielded" these positions from enzymatic attack.

This investigation would typically involve:

Metabolite Identification: Using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the structures of metabolites formed from both SGI-1776 and this compound in vitro and in vivo.

Metabolic Switching: Determining if the blockage of one metabolic pathway due to deuteration leads to an increase in metabolism at other sites on the molecule, a phenomenon known as "metabolic switching."

Quantitative Metabolite Profiling: Comparing the relative abundance of different metabolites between the deuterated and non-deuterated compounds to quantify the impact of the isotope effect.

Understanding these effects is crucial for ensuring that the altered metabolic profile of this compound does not result in the formation of new, potentially harmful metabolites. This detailed metabolic investigation provides a comprehensive picture of how deuterium labeling has influenced the biotransformation of the parent drug.

Structural Activity Relationship Sar and Compound Design Principles

Elucidation of Inhibitor-Kinase Binding Interactions

SGI-1776 functions as an ATP-competitive inhibitor, directly targeting the ATP-binding site of PIM kinases nih.gov. Its core structure, the imidazo[1,2-b]pyridazine (B131497) scaffold, was identified through screening and designed to occupy this pocket, preventing the binding of ATP and subsequent phosphorylation of downstream targets nih.govaacrjournals.org.

The interaction is further defined by the unique topology of the PIM kinase ATP-binding cleft. A key feature of the PIM kinase hinge region is the presence of a proline residue, which is not commonly found in other serine/threonine kinases nih.gov. This structural anomaly influences the binding conformation of inhibitors and provides an opportunity for designing selective compounds. SGI-1776's design capitalizes on these unique residues within the binding site to achieve its inhibitory effect nih.gov. The binding affinity has been quantified using thermal shift assays, where SGI-1776 induced a significant thermal shift (ΔTm) of 9.5 °C with PIM-1, indicating strong target engagement nih.gov.

Rational Design Principles for PIM Kinase Inhibitor Optimization

The discovery process for SGI-1776 was heavily guided by the crystal structure of the PIM-1 kinase aacrjournals.org. The initial phase involved large-scale virtual screening of diverse chemical libraries against the known structure of the PIM-1 ATP-binding pocket aacrjournals.org. From this screening, five compounds belonging to the imidazo[1,2-b]pyridazine series were identified as initial hits with inhibitory concentrations (IC50) in the low micromolar range aacrjournals.org.

Lead optimization efforts were then systematically undertaken to enhance potency and selectivity. The strategy focused on modifications of the R1 and R2 groups attached to the imidazo[1,2-b]pyridazine core aacrjournals.org. A novel synthetic route was developed to create a library of over 30 new chemical entities by preparing a 3-bromo-6-chloro-imidazo[1,2-b]pyridazine scaffold, followed by Suzuki coupling for the R1 position and introduction of various aliphatic amines at the R2 position aacrjournals.org. This systematic approach allowed for a thorough exploration of the chemical space around the core scaffold to improve its interaction with the target kinase.

Identification of Key Structural Features Dictating Potency and Selectivity

Through systematic structural-activity relationship (SAR) studies, key molecular features of the SGI-1776 scaffold essential for its inhibitory activity were identified. These studies revealed that the potency against PIM-1 is significantly influenced by the substituents at two key positions aacrjournals.org:

R1 Position : The introduction of a hydrophobic moiety at this position was found to be vital for potent PIM-1 kinase inhibition aacrjournals.org.

6-amine Position (R2) : Small ring substituents attached via a one or two-carbon spacer at the 6-amine position were also determined to be crucial for activity aacrjournals.org.

These specific structural modifications led to the development of SGI-1776, which exhibits high potency, particularly against PIM-1. The compound is a potent inhibitor of all three PIM kinase isoforms, though it displays a clear selectivity profile. In addition to PIM kinases, SGI-1776 was also found to potently inhibit Flt3 kinase nih.govselleckchem.comnih.gov.

Inhibitory Potency of SGI-1776 Against PIM Isoforms and Flt3
Kinase TargetIC50 (nM)
Pim-17
Pim-369
Pim-2363
Flt344

Data sourced from multiple studies nih.govselleckchem.comnih.gov.

Computational Chemistry Approaches in SGI-1776-d3 Analog Design

Computational chemistry was a cornerstone of the SGI-1776 discovery program. The process began with the use of the PIM-1 kinase crystal structure to perform large-scale virtual screening of compound libraries aacrjournals.org. This in silico approach allowed for the rapid evaluation of a vast number of molecules to identify potential scaffolds that could fit within the kinase's ATP-binding pocket.

To refine the selection from the initial virtual screening, a consensus scoring method was applied. This involved using multiple scoring functions to rank the potential binders, increasing the confidence in the selected hits aacrjournals.org. The binding energies of the top-ranked compounds were calculated to further prioritize candidates for experimental testing aacrjournals.org. This computational funneling strategy, combined with the application of drug-like filters, efficiently narrowed down a large virtual library to a manageable set of 72 compounds for laboratory synthesis and testing, ultimately leading to the identification of the imidazo[1,2-b]pyridazine scaffold aacrjournals.org. The binding modes of these initial active compounds were then used to guide the subsequent lead optimization and rational design of more potent PIM-1 inhibitors like SGI-1776 aacrjournals.org.

Advanced Research Methodologies and Future Research Directions

Application of Omics Technologies (e.g., Proteomics, Transcriptomics) for Comprehensive Mechanistic Elucidation

Omics technologies are crucial for obtaining a systems-level understanding of the mechanism of action of kinase inhibitors like SGI-1776. By analyzing global changes in transcripts and proteins, researchers can uncover downstream effects and identify biomarkers of response.

Transcriptomics: Studies in chronic lymphocytic leukemia (CLL) have utilized transcript-level analysis to elucidate the apoptotic mechanism of SGI-1776. nih.gov Treatment with the inhibitor led to a significant decrease in MCL-1 transcript levels. This finding was correlated with an inhibition of global RNA synthesis, suggesting that SGI-1776's effects on Mcl-1, a key anti-apoptotic protein, are regulated at the transcriptional level. nih.gov

Proteomics: Proteomic analyses have further detailed the molecular consequences of SGI-1776 treatment in various cancer cell lines. In acute myeloid leukemia (AML) and CLL models, a consistent and significant reduction in the Mcl-1 protein was observed, corroborating the transcriptomic data. nih.govnih.gov However, the levels of other apoptosis-related proteins, such as Bcl-2, Bcl-xL, XIAP, Bak, and Bax, remained largely unchanged. nih.govnih.gov

Furthermore, investigations into downstream PIM kinase substrates revealed cell-context-dependent effects. In actively cycling AML cells, SGI-1776 treatment decreased the phosphorylation of traditional PIM targets, including c-Myc (at Ser62) and 4E-BP1 (at Thr36/Thr47). nih.gov In contrast, in quiescent CLL cells, the phosphorylation of targets like Bad and histone H3 was not affected, pointing to alternative mechanisms of action in non-replicating cells. nih.gov In multiple myeloma cells, SGI-1776 was shown to inhibit the phosphorylation of 4E-BP1 and p70S6K, which are key effectors in cap-dependent protein translation. nih.gov

These multi-omics findings highlight a complex mechanism of action for SGI-1776 that extends beyond simple inhibition of canonical PIM substrates, involving profound effects on transcription and translation of critical survival proteins like Mcl-1.

MoleculeOmics LevelEffect of SGI-1776 TreatmentCancer Model
MCL-1TranscriptDecreasedCLL, AML
Mcl-1ProteinDecreasedCLL, AML
c-Myc (Total)ProteinDecreasedCLL
phospho-c-Myc (Ser62)ProteinDecreasedAML
phospho-4E-BP1ProteinDecreasedAML, Multiple Myeloma
phospho-p70S6KProteinDecreasedMultiple Myeloma
Bcl-2, Bcl-xL, XIAPProteinUnchangedCLL, AML

Advanced Imaging Techniques for In Vivo Pharmacodynamic Studies

While specific in vivo imaging studies for SGI-1776-d3 are not extensively documented, advanced imaging methodologies are essential for the preclinical and clinical development of kinase inhibitors. These techniques offer non-invasive ways to assess drug distribution, target engagement, and downstream pathway modulation in living subjects.

For a compound like this compound, Positron Emission Tomography (PET) represents a powerful potential application. nih.gov Radiolabeling this compound with an isotope such as Carbon-11 or Fluorine-18 would allow for the visualization of its biodistribution, tumor penetration, and binding to PIM kinases in real-time. This could provide invaluable information on pharmacokinetics and confirm that the drug reaches its intended target in vivo. nih.gov

Another advanced approach involves the use of reporter genes, such as luciferase, fused to protein domains that are regulated by the target pathway. nih.govresearchgate.net For instance, a luciferase reporter system could be engineered to be dependent on the activity of a downstream PIM substrate. Inhibition of PIM kinases by this compound would then lead to a measurable change in the bioluminescence signal, providing a dynamic in vivo readout of the drug's pharmacodynamic effect. nih.gov Such imaging-based pharmacodynamic markers are critical for optimizing dosing schedules and confirming the biological activity of novel inhibitors in preclinical models.

Development and Validation of Novel Preclinical Models for this compound Responsiveness

The evaluation of SGI-1776 has relied on a range of preclinical models. Initial testing by the Pediatric Preclinical Testing Program involved in vitro screening against a panel of cell lines and in vivo studies using traditional subcutaneous xenografts in mice. nih.gov These models demonstrated cytotoxic activity in the low micromolar range and significant anti-tumor effects in some xenografts, including complete responses in a myeloid leukemia model (MV4;11). nih.govnih.gov Similar xenograft models have been used to show the efficacy of SGI-1776 in bladder cancer. psu.edu

Future research into this compound responsiveness would benefit from the development and validation of more sophisticated preclinical models that better recapitulate human disease. These include:

Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, maintain the genomic and histological features of the original tumor more faithfully than cell-line-derived xenografts. They are invaluable for assessing drug efficacy across a heterogeneous patient population.

Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors due to engineered mutations in relevant oncogenes or tumor suppressors can provide insights into how PIM kinase inhibition affects tumor development, progression, and interaction with the immune system in a more physiologically relevant context.

3D Organoid Cultures: Tumor organoids derived from patient samples can be used for higher-throughput screening of compounds like this compound, offering a platform to predict patient-specific responses and investigate mechanisms of resistance in a three-dimensional microenvironment.

Validating these advanced models would be a critical step in identifying patient populations most likely to respond to next-generation PIM kinase inhibitors.

Exploration of Emerging Biological Roles of PIM Kinases and Novel Therapeutic Indications for this compound

PIM kinases are oncogenic serine/threonine kinases that regulate a wide array of cellular processes, and ongoing research continues to uncover new biological roles, suggesting novel therapeutic applications for inhibitors like SGI-1776. aacrjournals.org Initially identified for their roles in cell cycle progression, proliferation, and apoptosis inhibition in hematological malignancies, the functions of PIM kinases are now known to be much broader. nih.govcancer.gov

Emerging evidence indicates that PIM kinases are central players in therapeutic resistance to various anticancer therapies, including chemotherapy and other targeted agents. aacrjournals.org They also play significant roles in regulating cellular metabolism, promoting glycolysis, and controlling protein translation. aacrjournals.org Furthermore, PIM kinases have been implicated in modulating the tumor microenvironment and facilitating immune evasion, in part by suppressing the anti-tumor activity of T cells. aacrjournals.orgnih.gov This suggests a novel therapeutic strategy of combining PIM kinase inhibitors with immunotherapy to enhance the immune response against tumors. nih.gov

Beyond oncology, research has identified roles for PIM kinases in other pathologies, including cardiovascular diseases, where they are involved in processes like inflammation and cardiac injury. nih.gov The expanding understanding of PIM kinase biology opens up potential new therapeutic indications for pan-PIM inhibitors.

Biological Role of PIM KinasesPotential Therapeutic Indication / Strategy
Promotion of Cell Proliferation & SurvivalHematological Malignancies (Leukemia, Lymphoma, Myeloma)
Regulation of Cell CycleSolid Tumors (Prostate, Pancreatic, Bladder, etc.)
Driver of Therapeutic ResistanceCombination Therapy with Chemotherapy or other Targeted Agents
Modulation of Immune EvasionCombination Therapy with Immune Checkpoint Inhibitors
Regulation of Cellular MetabolismTargeting Tumors with Altered Metabolic Pathways
Involvement in Cardiovascular DiseaseTreatment of Pathological Cardiac Remodeling or Inflammation

Strategic Directions for Next-Generation PIM Kinase Inhibitor Design Inspired by this compound Research

The research and ultimate clinical failure of SGI-1776 have provided crucial lessons that are actively guiding the strategic design of next-generation PIM kinase inhibitors. The primary goal is to create compounds with an improved therapeutic window, retaining potent on-target activity while minimizing the liabilities that halted the development of SGI-1776.

Key strategic directions include:

Designing for Selectivity: A major focus is on improving selectivity to avoid the off-targets responsible for toxicities. This involves designing novel chemical scaffolds that exploit subtle differences between the PIM kinase ATP-binding pocket and those of other kinases, particularly those linked to cardiotoxicity. psu.edu For example, the second-generation inhibitor TP-3654 was specifically designed to have a more favorable profile against the hERG channel and cytochrome P450 enzymes compared to SGI-1776. psu.edu

Optimizing Physicochemical Properties: Future designs aim to optimize drug-like properties to ensure better pharmacokinetics, leading to sustained target coverage at lower, safer concentrations. The use of deuteration, as in this compound, is one strategy that can be employed to fine-tune metabolic stability and pharmacokinetic profiles.

Exploring Alternative Binding Modes: Moving beyond traditional ATP-competitive inhibitors to develop allosteric or covalent inhibitors could provide new avenues for achieving greater selectivity and potency.

Structure-Based Drug Design: Leveraging high-resolution crystal structures of PIM kinases in complex with inhibitors allows for the rational design of new molecules with improved binding affinity and selectivity, helping to design out interactions with off-target kinases. researchgate.net

The experience with SGI-1776 has underscored that while PIM kinases remain a highly attractive therapeutic target, clinical success for this class of inhibitors will depend on the meticulous, structure-guided design of molecules with superior selectivity and safety profiles. astx.com

Q & A

Q. How are ethical considerations integrated into preclinical studies involving this compound?

  • Methodological Answer: Adhere to ARRIVE 2.0 guidelines for in vivo studies. Include:
  • Sample Size Justification: Power analysis (α=0.05, β=0.2).
  • Randomization: Animal allocation via block randomization.
  • Blinding: Data analysis by independent personnel .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.